5-(Furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide, also known as SKL2001 or Wnt Agonist II, is a small molecule activator of the Wnt signaling pathway []. The Wnt pathway plays a crucial role in various developmental processes and cellular functions []. SKL2001 can activate the pathway by stabilizing the β-catenin protein, a key component of the Wnt signaling cascade []. This activation has been studied in cell culture and animal models to understand its potential impact on different biological processes.
Current research on SKL2001 is focused on several areas, including:
SKL2001 is a small molecule compound identified as a potent activator of the Wnt/β-catenin signaling pathway. Its chemical structure is defined as 5-furan-2yl-isoxazole-3-carboxylic acid (3-imidazol-1yl-propyl)-amide, and it is classified under the CAS number 909089-13-0. The compound functions primarily by disrupting the interaction between Axin and β-catenin, leading to increased levels of intracellular β-catenin, which is crucial for various cellular processes, including differentiation and proliferation .
The primary chemical reaction involving SKL2001 is its ability to inhibit the formation of the β-catenin destruction complex. This complex typically includes adenomatosis polyposis coli, Axin, casein kinase 1, and glycogen-synthase kinase 3β. By disrupting the Axin/β-catenin interaction, SKL2001 prevents the phosphorylation of β-catenin at critical serine and threonine residues (Ser33/37/Thr41 and Ser45), which are necessary for its degradation by the proteasome. Consequently, this stabilization of β-catenin enhances its transcriptional activity in target genes associated with cell growth and differentiation .
SKL2001 has been shown to activate β-catenin responsive transcription in various cellular assays. Notably, it has demonstrated efficacy in promoting the differentiation of mesenchymal stem cells and enhancing memory T cell functionality without significantly affecting cell proliferation. This activation leads to increased expression of genes involved in cell survival and differentiation, making SKL2001 a valuable compound in immunological studies and regenerative medicine .
The synthesis of SKL2001 involves several steps that typically include:
Detailed synthetic protocols are often proprietary or found in specialized chemical literature .
SKL2001 has several promising applications:
Studies have shown that SKL2001 interacts specifically with proteins involved in the Wnt signaling pathway. It effectively disrupts the Axin/β-catenin interaction without affecting other pathways like NF-κB or p53 signaling. This specificity allows for targeted modulation of Wnt signaling, which is crucial for developing therapeutic strategies that minimize off-target effects seen with broader inhibitors like GSK-3β inhibitors .
Several compounds exhibit similar mechanisms of action by targeting the Wnt/β-catenin pathway:
Compound | Mechanism of Action | Unique Features |
---|---|---|
TWS119 | GSK-3β inhibitor that promotes β-catenin accumulation | Broad effects on multiple signaling pathways |
CHIR99021 | GSK-3β inhibitor that stabilizes β-catenin | Potent but less specific than SKL2001 |
IWR-1 | Inhibits the interaction between Axin and β-catenin | Targets different aspects of Wnt signaling |
SKL2001 stands out due to its specific action on disrupting Axin/β-catenin interactions without broadly inhibiting GSK-3β activity, which can lead to off-target effects associated with other compounds like TWS119 and CHIR99021 .
SKL2001, chemically designated as 5-(furan-2-yl)-N-(3-(1H-imidazol-1-yl)propyl)-1,2-oxazole-3-carboxamide, is a small-molecule agonist of the Wnt/β-catenin signaling pathway. Its molecular formula is C₁₄H₁₄N₄O₃, with a molecular weight of 286.29 g/mol. The compound features a central isoxazole ring substituted with a furan-2-yl group at position 5 and a carboxamide group at position 3, which is further linked to a propyl chain terminating in an imidazole moiety.
Table 1: Key Molecular Identifiers of SKL2001
Property | Value |
---|---|
IUPAC Name | 5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide |
CAS Registry Number | 909089-13-0 |
SMILES | O=C(C1=NOC(C2=CC=CO2)=C1)NCCCN3C=CN=C3 |
InChI Key | PQXINDBPUDNMPE-UHFFFAOYSA-N |
Molecular Formula | C₁₄H₁₄N₄O₃ |
Molecular Weight | 286.29 g/mol |
The structural arrangement of SKL2001 enables its interaction with the Axin/β-catenin complex, disrupting the phosphorylation-dependent degradation of β-catenin and stabilizing its intracellular levels. The imidazole and furan groups contribute to hydrogen bonding and π-π stacking interactions critical for binding efficacy.
SKL2001 exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO; 25 mg/mL) and ethanol (25 mg/mL), but limited solubility in aqueous buffers. Its crystalline solid form is stable under recommended storage conditions (-20°C, protected from light), with a predicted boiling point of 595.7±50.0°C and density of 1.37±0.1 g/cm³.
Table 2: Physicochemical Properties of SKL2001
Property | Value |
---|---|
Solubility (DMSO) | 100 mg/mL |
Melting Point | Not reported |
Boiling Point | 595.7±50.0°C (predicted) |
Density | 1.37±0.1 g/cm³ (predicted) |
pKa | 13.36±0.46 (predicted) |
Storage Conditions | -20°C, protected from light |
Stability studies indicate that SKL2001 maintains structural integrity for at least 6 months when stored at -80°C and 1 month at -20°C. The compound is sensitive to prolonged exposure to moisture and elevated temperatures, which may degrade the isoxazole ring.
The synthesis of SKL2001 typically involves a multi-step sequence:
Table 3: Key Reaction Metrics for SKL2001 Synthesis
Step | Reactants | Yield |
---|---|---|
Isoxazole Formation | Ethyl acetoacetate, NH₂OH | 75–85% |
Furan Substitution | Isoxazole, furan-2-carbaldehyde | 60–70% |
Amidation | Isoxazole-carboxylic acid, 3-(imidazol-1-yl)propylamine | 50–65% |
Recent advancements emphasize sustainable methodologies:
Table 4: Comparison of Conventional vs. Green Synthesis
Parameter | Conventional Method | Green Method |
---|---|---|
Catalyst | H₂SO₄, DCC | WEOFPA/glycerol |
Solvent | Dichloromethane | Solvent-free |
Reaction Time | 6–8 hours | 20–30 minutes |
Yield | 50–65% | 80–85% |
These green approaches align with principles of atom economy and waste reduction, positioning SKL2001 synthesis as a model for sustainable pharmaceutical manufacturing.
The Axin/β-catenin interaction represents a critical regulatory node in the Wnt/β-catenin signaling pathway. Axin functions as a scaffolding protein that coordinates the assembly of the β-catenin destruction complex, facilitating the sequential phosphorylation of β-catenin by casein kinase 1 and glycogen synthase kinase-3β [1] [2]. Structural studies have revealed that Axin binds to β-catenin at a site on armadillo repeats 3 through 5, with specific amino acid residues including phenylalanine 253 and lysine 292 of β-catenin contributing to this interaction [2] [3].
The scaffolding function of Axin involves multiple protein-protein interactions through distinct domains. The protein contains separate binding sites for β-catenin, glycogen synthase kinase-3β, casein kinase 1, and adenomatous polyposis coli, enabling it to create a functional proximity between these signaling components [4] [5]. This spatial organization is essential for the efficient phosphorylation of β-catenin at its amino-terminal regulatory sites.
SKL2001 exerts its primary mechanism of action through direct disruption of the Axin/β-catenin protein-protein interaction. Biochemical analysis using purified protein fragments demonstrated that SKL2001 specifically blocks the association between Axin (amino acids 362-500) and β-catenin in a dose-dependent manner [1] [2]. This disruption occurs without affecting the expression levels of Axin protein, indicating that SKL2001 interferes with the binding interface rather than altering protein stability.
The molecular mechanism involves competitive inhibition, where SKL2001 competes with Axin for binding to β-catenin. Molecular modeling studies predict that SKL2001 binds to β-catenin at the same site as Axin, specifically interacting with β-catenin residues phenylalanine 253 and lysine 292 [2]. This competitive binding prevents the formation of the destruction complex, thereby protecting β-catenin from phosphorylation-dependent degradation.
Immunoprecipitation experiments in human embryonic kidney 293 cells confirmed that SKL2001 treatment prevents the coimmunoprecipitation of β-catenin with Axin, demonstrating the disruption of this critical protein complex in cellular systems [1] [2]. The specificity of this interaction is evidenced by the observation that overexpression of Axin can overcome SKL2001-mediated β-catenin stabilization, and SKL2001 fails to activate the pathway in Axin-null cells.
The regulation of β-catenin stability depends on a precise sequential phosphorylation pattern at specific serine and threonine residues in its amino-terminal domain. Casein kinase 1 initiates this process by phosphorylating serine 45, which serves as a priming event for subsequent phosphorylation by glycogen synthase kinase-3β at threonine 41, serine 37, and serine 33 [6] [7]. This sequential phosphorylation creates a recognition site for β-transducin repeat-containing protein, the F-box component of the ubiquitin ligase complex that targets β-catenin for proteasomal degradation [8] [9].
The phosphorylation sequence follows a strict hierarchical order, with threonine 41 serving as a critical relay residue that bridges the sequential phosphorylation from serine 45 to serine 37 [6]. The serine-X-X-X-serine motif is obligatory for β-catenin phosphorylation by glycogen synthase kinase-3β, and this spacing requirement ensures the proper sequential modification of the amino-terminal regulatory domain.
SKL2001 demonstrates comprehensive inhibition of β-catenin phosphorylation at all four critical regulatory sites: serine 33, serine 37, threonine 41, and serine 45 [1] [10] [2]. Western blot analysis using phospho-specific antibodies revealed that SKL2001 treatment prevents phosphorylation at serine 33/37/threonine 41 residues with similar efficacy to Wnt3a-conditioned medium. Notably, SKL2001 also inhibits phosphorylation at serine 45 and threonine 41, a pattern that distinguishes it from lithium chloride, which affects only the glycogen synthase kinase-3β-mediated phosphorylation sites [1] [11].
The mechanism of phosphorylation inhibition occurs indirectly through the disruption of the Axin/β-catenin interaction rather than direct kinase inhibition. In vitro kinase assays demonstrated that SKL2001 does not directly affect glycogen synthase kinase-3β activity when assayed against purified β-catenin substrate [1] [2]. Similarly, comprehensive kinase profiling at 10 μM concentration showed that SKL2001 does not inhibit the enzymatic activity of glycogen synthase kinase-3β or other tested kinases, confirming its mechanism as protein-protein interaction disruption rather than direct enzyme inhibition.
The inhibition of β-catenin phosphorylation by SKL2001 occurs within 15 hours of treatment, leading to rapid accumulation of unphosphorylated β-catenin in both cytosolic and nuclear compartments [1] [11]. This temporal pattern is consistent with the disruption of the destruction complex assembly, allowing newly synthesized β-catenin to escape phosphorylation-dependent degradation. The accumulation of β-catenin protein occurs without changes in β-catenin messenger ribonucleic acid levels, confirming that the effect is post-translational rather than transcriptional [1] [2].
The sustained inhibition of phosphorylation results in progressive β-catenin accumulation, with nuclear translocation enabling the activation of β-catenin/T-cell factor-dependent transcription. This leads to upregulation of Wnt pathway target genes, including Axin2, which serves as a downstream marker of pathway activation [12] [1].
Canonical Wnt signaling activation occurs through the binding of Wnt ligands to Frizzled receptors and low-density lipoprotein receptor-related protein 5/6 co-receptors. This receptor engagement triggers the recruitment of Dishevelled and subsequent phosphorylation of low-density lipoprotein receptor-related protein 6, leading to the sequestration of Axin to the plasma membrane and disruption of the β-catenin destruction complex [1] [13]. Wnt3a-conditioned medium represents the prototypical canonical Wnt activator, operating through this receptor-mediated mechanism.
In contrast, SKL2001 bypasses the requirement for receptor engagement and directly targets the Axin/β-catenin interaction within the destruction complex. This fundamental mechanistic difference allows SKL2001 to activate the pathway independently of upstream signaling events, making it particularly valuable for research applications where direct pathway modulation is desired [1] [14]. Both Wnt3a-conditioned medium and SKL2001 achieve similar downstream effects, including inhibition of phosphorylation at all four critical β-catenin sites and comparable β-catenin accumulation patterns.
Glycogen synthase kinase-3β inhibitors represent a distinct class of Wnt pathway modulators that directly target the kinase responsible for β-catenin phosphorylation. Lithium chloride, a well-characterized glycogen synthase kinase-3β inhibitor, prevents β-catenin phosphorylation at serine 33, serine 37, and threonine 41 but notably does not affect casein kinase 1-mediated phosphorylation at serine 45 [1] [15]. This selective inhibition pattern reflects the specific targeting of glycogen synthase kinase-3β while leaving casein kinase 1 activity intact.
6-bromoindirubin-3'-oxime represents a more potent and selective glycogen synthase kinase-3β inhibitor with an inhibitory concentration 50 of 5 nanomolar for glycogen synthase kinase-3α and 320 nanomolar for glycogen synthase kinase-3β [16]. Unlike SKL2001, which shows no direct kinase inhibitory activity, 6-bromoindirubin-3'-oxime completely prevents glycogen synthase kinase-3β-mediated β-catenin phosphorylation in vitro [1] [16].
The selectivity profile of SKL2001 differs markedly from glycogen synthase kinase-3β inhibitors in its lack of off-target kinase effects. Comprehensive kinase profiling revealed that SKL2001 does not inhibit the activity of any tested kinases, including cyclin-dependent kinases, which share structural homology with glycogen synthase kinase-3β [1]. This selectivity contrasts with many glycogen synthase kinase-3β inhibitors that exhibit cross-reactivity with related kinases due to conservation of adenosine triphosphate-binding sites.
The specificity of SKL2001 extends to its cellular effects, where it selectively activates β-catenin/T-cell factor-dependent transcription without affecting nuclear factor-κB or p53 reporter activities [1] [2]. This pathway selectivity distinguishes SKL2001 from broader kinase inhibitors that may have pleiotropic effects on multiple signaling pathways.
The structural basis for SKL2001 selectivity involves its unique binding mechanism to the β-catenin/Axin interface rather than kinase active sites. The chemical structure of SKL2001, containing furan, isoxazole, and imidazole moieties, enables specific recognition of the β-catenin armadillo repeat domain [17] [18] [19]. This mechanism provides a fundamentally different approach to Wnt pathway activation compared to traditional kinase inhibitors or receptor agonists.
Property | Value |
---|---|
Chemical Name | SKL2001 |
IUPAC Name | 5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide |
CAS Number | 909089-13-0 |
Molecular Formula | C₁₄H₁₄N₄O₃ |
Molecular Weight (g/mol) | 286.29 |
Density (g/cm³) | 1.37±0.1 |
Boiling Point (°C) | 595.7±50.0 |
SMILES | O=C(C1=NOC(C2=CC=CO2)=C1)NCCCN3C=CN=C3 |
Solubility | DMSO: 25 mg/ml, Ethanol: 25 mg/ml |
Compound | Primary Target | Mechanism of Action | β-catenin Phosphorylation Effects | GSK-3β Activity |
---|---|---|---|---|
SKL2001 | Axin/β-catenin interaction | Direct disruption of Axin/β-catenin complex | Inhibits Ser33/37/Thr41 and Ser45 | No direct effect |
Wnt3a-CM | Wnt receptors (Frizzled/LRP5/6) | Receptor-mediated Axin recruitment to LRP6 | Inhibits Ser33/37/Thr41 and Ser45 | Indirectly reduced via Axin sequestration |
LiCl | GSK-3β enzyme | ATP-competitive GSK-3β inhibition | Inhibits Ser33/37/Thr41 only | Directly inhibited |
BIO (6-bromoindirubin-3′-oxime) | GSK-3β enzyme | ATP-competitive GSK-3β inhibition | Inhibits all phosphorylation sites | Directly inhibited |
Phosphorylation Site | Responsible Kinase | Phosphorylation Order | SKL2001 Effect | LiCl Effect | Functional Consequence |
---|---|---|---|---|---|
Ser45 | Casein Kinase 1 (CK1) | 1st (Priming) | Inhibited | No effect | Primes GSK-3β phosphorylation |
Thr41 | Glycogen Synthase Kinase-3β (GSK-3β) | 2nd | Inhibited | Inhibited | Sequential phosphorylation |
Ser37 | Glycogen Synthase Kinase-3β (GSK-3β) | 3rd | Inhibited | Inhibited | β-TrCP recognition site |
Ser33 | Glycogen Synthase Kinase-3β (GSK-3β) | 4th | Inhibited | Inhibited | β-TrCP recognition site |